Physicochemical Profiling and High-Resolution Mass Spectrometry of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol
Physicochemical Profiling and High-Resolution Mass Spectrometry of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol
Abstract: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical guide to its physicochemical properties, focusing on exact mass determination via High-Resolution Mass Spectrometry (HRMS). By establishing a self-validating analytical protocol, researchers can ensure structural integrity and isotopic fidelity during drug development workflows.
Introduction & Structural Significance
The compound (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol (Chemical Formula: C10H13BrN2O) consists of a 5-bromopyridine ring covalently linked to a prolinol (pyrrolidin-2-ylmethanol) moiety. In modern medicinal chemistry, brominated pyridines serve as essential cross-coupling electrophiles (e.g., in Suzuki-Miyaura or Buchwald-Hartwig aminations) for synthesizing complex kinase inhibitors, such as LRRK2 inhibitors targeting neurological disorders[1].
During the scale-up and optimization of such intermediates, relying solely on nominal mass or average molecular weight is insufficient. Isobaric impurities and degradants can easily mask the target analyte. Therefore, determining the exact monoisotopic mass using HRMS is a mandatory quality control step. The presence of the bromine atom provides a unique isotopic signature that acts as an internal structural validator, ensuring high confidence in molecular identification[2].
Physicochemical Profiling & Theoretical Mass
Understanding the distinction between average molecular weight and exact monoisotopic mass is the foundation of HRMS analysis. The average molecular weight accounts for the natural abundance of all isotopes, whereas the exact mass is calculated using the principal (lowest mass) isotope of each element (e.g., 12 C, 1 H, 79 Br, 14 N, 16 O)[3].
Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). This near 1:1 ratio results in a characteristic doublet in the mass spectrum separated by approximately 2 Da.
Table 1: Quantitative Mass Data for C10H13BrN2O
| Parameter | Value | Causality / Significance |
| Chemical Formula | C10H13BrN2O | Defines the elemental composition. |
| Average Molecular Weight | 257.13 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Exact Mass ( 79 Br) | 256.0211 Da | The primary monoisotopic mass targeted in HRMS[3]. |
| Exact Mass ( 81 Br) | 258.0191 Da | Confirms the presence of a single bromine atom via the M+2 peak. |
| [M+H] + ( 79 Br) | 257.0284 m/z | The expected precursor ion in positive Electrospray Ionization (ESI+). |
| [M+H] + ( 81 Br) | 259.0264 m/z | The corresponding M+2 precursor ion in ESI+. |
Analytical Validation: LC-HRMS Methodology
To empirically validate the exact mass of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol, a self-validating LC-HRMS protocol must be employed. A self-validating system incorporates an internal lock mass to continuously calibrate the mass axis, ensuring that the mass error remains below 2-5 ppm. Furthermore, the protocol mandates the verification of the 79 Br/ 81 Br isotopic ratio; if the 1:1 doublet is absent, the signal is rejected as an artifact or non-halogenated impurity[2].
Step-by-Step LC-HRMS Protocol:
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Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) to a final concentration of 1 μg/mL. Add Leucine Enkephalin (m/z 556.2771) at 100 ng/mL as an internal lock mass. Causality: The lock mass corrects for real-time instrumental drift, ensuring sub-ppm mass accuracy.
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Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid promotes protonation, maximizing the yield of the [M+H] + ion[1].
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Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Mass Analysis: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass analyzer operating at a minimum resolving power of 60,000 (at m/z 200). Scan range: m/z 100–1000.
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Data Processing: Extract the ion chromatogram for m/z 257.0284. Calculate the mass error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10 6 . Verify the presence of the m/z 259.0264 peak at ~97% relative intensity.
LC-HRMS analytical workflow for exact mass determination and isotopic profiling.
Structural Elucidation via MS/MS Fragmentation
While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity. By isolating the 79 Br precursor ion (m/z 257.0284) and subjecting it to Higher-energy Collisional Dissociation (HCD), specific neutral losses occur.
Causality in Fragmentation: The weakest bonds break first. The hydroxymethyl group on the pyrrolidine ring is highly susceptible to dehydration (loss of H 2 O, -18.0106 Da). Further increasing collision energy induces the cleavage of the C-N bond linking the pyridine and pyrrolidine rings, yielding a stable bromopyridine cation.
Proposed MS/MS fragmentation logic for the [M+H]+ precursor ion.
Conclusion
The rigorous physicochemical profiling of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol relies on the synergy between theoretical exact mass calculations and empirical HRMS validation. By enforcing a self-validating protocol that leverages lock mass calibration and isotopic pattern recognition, drug development professionals can unequivocally confirm the identity and purity of this critical synthetic intermediate.
Sources
- 1. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 2. Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N,N-diethylpicolinamide | C10H13BrN2O | CID 22831619 - PubChem [pubchem.ncbi.nlm.nih.gov]
